molecular formula C20H13N5O5 B2868787 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] CAS No. 303984-78-3

1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]

Cat. No.: B2868787
CAS No.: 303984-78-3
M. Wt: 403.354
InChI Key: SDRFOQWINUVXAK-QOCHGBHMSA-N
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Description

The compound 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] is a hydrazone derivative synthesized via the condensation of 1-phenyl-1H-indole-2,3-dione (isatin derivative) with 2,4-dinitrophenylhydrazine. This reaction typically occurs under reflux conditions in ethanol, yielding a brightly colored precipitate due to the electron-deficient aromatic nitro groups . The compound features a planar indole-dione core modified by a phenyl group at the 1-position and a 2,4-dinitrophenylhydrazone moiety at the 3-position.

Properties

IUPAC Name

3-[(2,4-dinitrophenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O5/c26-20-19(22-21-16-11-10-14(24(27)28)12-18(16)25(29)30)15-8-4-5-9-17(15)23(20)13-6-2-1-3-7-13/h1-12,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYHKIMMEMBBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy: Condensation Reaction

The foundational preparation method involves the acid-catalyzed condensation of 1-phenyl-1H-indole-2,3-dione (1-phenylisatin) with 2,4-dinitrophenylhydrazine . This reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the isatin moiety, followed by dehydration to form the hydrazone linkage.

Standard Laboratory Procedure

  • Reagents :

    • 1-Phenylisatin (1.0 equiv)
    • 2,4-Dinitrophenylhydrazine (1.0–1.2 equiv)
    • Absolute ethanol (solvent)
    • Glacial acetic acid (catalyst, 2–3 drops)
  • Protocol :

    • Dissolve 1-phenylisatin (10 mmol) and 2,4-dinitrophenylhydrazine (10 mmol) in 200 mL of ethanol.
    • Add catalytic acetic acid and reflux at 80–85°C for 6–20 hours.
    • Cool the mixture to room temperature, yielding an orange-red precipitate.
    • Filter and wash with cold methanol (2 × 100 mL).
    • Purify via recrystallization from ethanol (yield: 50–63%).

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity
Molar Ratio 1:1 (isatin:hydrazine) Excess hydrazine reduces side products
Temperature 80–85°C Lower temps slow kinetics; higher temps risk decomposition
Reaction Time 6–20 hours Shorter durations yield incomplete reactions
Catalyst Acetic acid (2–3 drops) Accelerates imine formation

Advanced Synthesis and Scale-Up

Solvent-Free Mechanochemical Synthesis

A solvent-free approach involves grinding 1-phenylisatin and 2,4-dinitrophenylhydrazine in a mortar with acetic acid. This method reduces waste and achieves comparable yields (55–60%) within 30 minutes.

Industrial Production Considerations

  • Continuous Flow Reactors : Enhance heat transfer and mixing efficiency, enabling higher throughput.
  • Purification : Recrystallization scales linearly, but industrial processes may employ column chromatography for >95% purity.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Infrared Spectroscopy (IR)
Bond/Vibration Frequency (cm⁻¹) Assignment
C=O (isatin) 1720–1728 Ketone stretching
C=N (hydrazone) 1595–1620 Azomethine linkage
N–H 3194–3279 Secondary amine stretch
NO₂ (aromatic) 1325–1424 Symmetric stretching
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆) :
    • N–H proton: δ 10.29–10.67 ppm (singlet)
    • Aromatic protons: δ 7.20–8.50 ppm (multiplets).
  • ¹³C NMR :
    • C=O: δ 172–175 ppm
    • C=N: δ 145–150 ppm
Mass Spectrometry
  • Molecular ion peak: m/z 327 (M⁺)
  • Fragmentation pattern: Loss of CO (Δ m/z 28) and subsequent HCN elimination.

Troubleshooting and Yield Optimization

Common Challenges

  • Low Yield : Prolong reaction time to 24 hours or increase hydrazine stoichiometry to 1.2 equiv.
  • Impurities : Replace ethanol with acetonitrile for recrystallization to remove polar byproducts.

Catalytic Alternatives

  • K-10 Clay : Post-synthesis treatment with montmorillonite K-10 in acetone removes unreacted hydrazine.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] can undergo various chemical reactions, including:

  • Oxidation: The indole core can be oxidized to form different derivatives.

  • Reduction: Reduction reactions can be used to modify the nitro groups on the dinitrophenyl moiety.

  • Substitution: Substitution reactions can occur at various positions on the indole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Oxidation can lead to the formation of indole-3-carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the nitro groups can produce amino derivatives.

  • Substitution: Substitution reactions can yield a variety of substituted indoles with different functional groups.

Scientific Research Applications

1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of other indole derivatives, which are important in organic synthesis.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are studied for their potential therapeutic applications, such as in the treatment of cancer and microbial infections.

  • Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] exerts its effects involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The dinitrophenyl group may also play a role in the compound's activity by interacting with cellular components.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hydrazone Derivatives of Indole-2,3-Dione

Compound Name (Substituent) Molecular Formula Molecular Weight Substituent Properties Key Physicochemical Data Potential Applications/Notes
Target: 2,4-Dinitrophenyl hydrazone C₂₀H₁₃N₅O₆ 427.35 Two -NO₂ groups (strong electron-withdrawing) Low solubility in polar solvents Sensor applications (chromogenic)
4-Chlorophenyl hydrazone () C₂₀H₁₄ClN₃O 347.81 -Cl (moderate electron-withdrawing) Higher solubility than nitro analogs Pharmaceutical intermediates
3,4-Dichlorophenyl hydrazone () C₂₀H₁₃Cl₂N₃O 382.25 Two -Cl groups (electron-withdrawing) Moderate solubility, stable crystalline form Antimicrobial studies
Phenyl hydrazone () C₂₀H₁₅N₃O 313.36 -H (electron-neutral) High solubility in organic solvents Ligand for metal complexes
4-Fluorophenyl hydrazone () C₂₀H₁₄FN₃O 331.35 -F (weak electron-withdrawing) Balanced lipophilicity Anticancer screening
3,4-Dichlorophenyl morpholine derivative () C₁₉H₁₈Cl₂N₄O₂ 405.28 Morpholine (+ flexibility) and -Cl groups pKa = 9.12; high thermal stability Neurological target modulation

Structural and Electronic Effects

  • Electron-Withdrawing Substituents : The target compound’s 2,4-dinitrophenyl group significantly reduces electron density at the hydrazone bridge compared to chloro, fluoro, or unsubstituted analogs. This enhances electrophilicity, making it more reactive in nucleophilic additions or cyclization reactions .

Physicochemical Properties

  • Solubility: The nitro groups reduce solubility in polar solvents (e.g., water, ethanol) compared to chloro or morpholine-containing derivatives, which exhibit better solubility profiles .
  • Stability : Nitro-substituted hydrazones are prone to photodegradation due to the nitroaromatic moiety, whereas chloro or fluorophenyl derivatives show greater stability under ambient conditions .

Biological Activity

1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] (CAS No. 303984-78-3) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various studies and findings.

  • Molecular Formula : C20H13N5O5
  • Molecular Weight : 403.35 g/mol
  • Structure : The compound features a hydrazone linkage which is crucial for its biological activity.

Synthesis

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] typically involves the condensation reaction between 1H-indole-2,3-dione and 2,4-dinitrophenylhydrazine. This reaction can be influenced by various conditions including temperature and solvent choice, which can affect the yield and purity of the final product.

Antimicrobial Properties

Research indicates that derivatives of indole compounds, including the hydrazone under discussion, exhibit significant antimicrobial activity. A study highlighted the effectiveness of related indole derivatives against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The incorporation of nitro groups has been shown to enhance this activity significantly due to increased electron affinity and hydrogen bonding interactions .

Microorganism Zone of Inhibition (mm) Concentration (μg/mL)
E. coli15100
Staphylococcus aureus20100
Bacillus subtilis18100

Photolytic Behavior

The compound has also been studied for its photolytic stability under UV irradiation. It demonstrated a decrease in absorbance proportional to the duration of UV exposure, suggesting potential applications as a photoprotective agent in cosmetics and pharmaceuticals. This behavior is attributed to the presence of a photosensitive carbonyl group within its structure .

Case Studies

  • Antimicrobial Screening : A detailed study assessed the antimicrobial efficacy of various indole derivatives, including hydrazones. The results indicated that compounds with specific substitutions (like nitro groups) showed enhanced antibacterial properties compared to their unsubstituted counterparts .
  • Photostability Assessment : In another investigation focused on photostability, the compound was subjected to UV-A and UV-B irradiation. The findings suggested that while initial absorbance decreased significantly with prolonged exposure, the compound maintained structural integrity over time, making it a candidate for further development in photoprotective applications .

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